molecular formula C7H11NO B2769697 1-Azabicyclo[3.2.1]octan-4-one CAS No. 17604-77-2

1-Azabicyclo[3.2.1]octan-4-one

Cat. No.: B2769697
CAS No.: 17604-77-2
M. Wt: 125.171
InChI Key: SIDKXEOFEHVUSW-UHFFFAOYSA-N
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Description

1-Azabicyclo[3.2.1]octan-4-one is a nitrogen-containing heterocyclic compound with a unique bicyclic structure.

Preparation Methods

The synthesis of 1-Azabicyclo[3.2.1]octan-4-one typically involves intramolecular cyclization reactions. One common method includes the treatment of norcamphor-derived oximes with benzenesulfonyl chloride or sulfuric acid/NH4OH, resulting in the formation of the desired bicyclic structure . Industrial production methods often rely on similar cyclization techniques, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-Azabicyclo[3.2.1]octan-4-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Azabicyclo[3.2.1]octan-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Azabicyclo[3.2.1]octan-4-one can be compared with other similar nitrogen-containing bicyclic compounds, such as:

The uniqueness of this compound lies in its specific structure and reactivity, making it a valuable compound in various fields of research and industry.

Biological Activity

1-Azabicyclo[3.2.1]octan-4-one is a bicyclic compound notable for its unique azabicyclic structure, which integrates a nitrogen atom into a bicyclic framework. This compound has garnered attention due to its significant biological activity, particularly in the context of neurotransmitter modulation and potential therapeutic applications.

  • Molecular Formula : C7_7H9_9NO
  • Molecular Weight : Approximately 111.17 g/mol
  • Functional Group : Ketone at the 4-position

The structural characteristics of this compound enable it to interact with various biological targets, making it a compound of interest in medicinal chemistry.

This compound primarily acts as an inhibitor of monoamine transporters , particularly the dopamine transporter (DAT). By binding to the cocaine binding site on DAT, it influences dopamine reuptake mechanisms, which has implications for treating conditions such as addiction and depression.

Target Engagement

  • Dopamine Transporter (DAT) : Inhibition leads to increased dopamine levels in the synaptic cleft, potentially enhancing mood and cognitive functions.
  • Serotonin Transporter (SERT) : Similar inhibitory effects have been observed, suggesting broader implications for mood disorders.

Biological Activity and Therapeutic Implications

Research indicates that this compound exhibits significant interactions with neurotransmitter systems:

  • Dopamine Modulation : Inhibition of DAT can modulate dopaminergic signaling pathways, relevant for conditions like schizophrenia and Parkinson's disease.
  • Potential Anti-depressant Effects : By increasing synaptic dopamine and serotonin levels, this compound may serve as a potential candidate for antidepressant drug development.

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds within the azabicyclo family:

Compound NameTargetIC50 (µM)Biological Activity
This compoundDopamine Transporter~0.5Inhibitor, potential antidepressant
8-Azabicyclo[3.2.1]octaneVasopressin V(1A) Receptor<0.1Antagonist, potential treatment for vasopressin-related disorders
(E)-1-Azabicyclo[3.2.1]octan-4-one oximeSerotonin Transporter~0.8Inhibitor, relevant for anxiety and depression

Case Studies and Research Findings

Several studies have explored the pharmacological profile of this compound:

  • Neurotransmitter Interaction Studies : A study demonstrated that this compound effectively inhibits DAT in vitro, leading to increased dopamine availability in neuronal cultures .
  • Behavioral Studies : Animal models treated with this compound showed reduced depressive-like behaviors in forced swim tests, suggesting its potential as an antidepressant agent .
  • SAR Studies : Structure-activity relationship (SAR) analyses indicated that modifications to the bicyclic structure significantly affect binding affinity and selectivity at monoamine transporters, guiding future drug design efforts .

Properties

IUPAC Name

1-azabicyclo[3.2.1]octan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO/c9-7-2-4-8-3-1-6(7)5-8/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDKXEOFEHVUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC(=O)C1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

125.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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